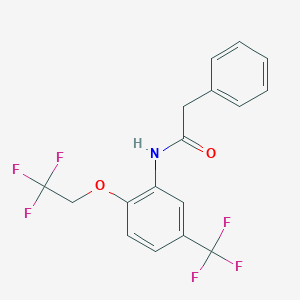
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide, also known as FLE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FLE is a sulfonamide derivative that belongs to the class of arylsulfonamides. This compound has been studied for its ability to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes.
Mécanisme D'action
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and ion transport. Carbonic anhydrase enzymes are also overexpressed in various types of cancer cells, making them a potential target for cancer therapy.
Biochemical and Physiological Effects:
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in tumor growth and metastasis. It can also reduce intraocular pressure in the eye, making it a potential treatment for glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is its ability to selectively inhibit the activity of carbonic anhydrase enzymes, making it a potential therapeutic agent for various diseases. However, 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for the study of 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide. One direction is to develop more efficient synthesis methods for 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide to increase its yield and purity. Another direction is to study the potential use of 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further research is needed to determine the optimal dosage and administration of 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide for various diseases.
Méthodes De Synthèse
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxyethylamine and 2-methylamine. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the activity of carbonic anhydrase enzymes, which play a crucial role in tumor growth and metastasis. 4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has also been studied for its potential use in the treatment of glaucoma, as it can reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye.
Propriétés
Formule moléculaire |
C10H14FNO3S |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-fluoro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO3S/c1-8-7-9(11)3-4-10(8)16(13,14)12-5-6-15-2/h3-4,7,12H,5-6H2,1-2H3 |
Clé InChI |
XNDXNXQZVYHZHQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCOC |
SMILES canonique |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)
![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)